molecular formula C14H18N2S B13156190 5-(4-Butylbenzyl)-1,3-thiazol-2-amine

5-(4-Butylbenzyl)-1,3-thiazol-2-amine

Cat. No.: B13156190
M. Wt: 246.37 g/mol
InChI Key: NJJKJVUBGHYPST-UHFFFAOYSA-N
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Description

5-(4-Butylbenzyl)-1,3-thiazol-2-amine: is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine typically involves the reaction of 4-butylbenzyl bromide with thioamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thioamide attacks the bromide, leading to the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can be employed for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, 5-(4-Butylbenzyl)-1,3-thiazol-2-amine is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal or antibacterial agent.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Butylbenzyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

    2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.

    Thiazole derivatives: Compounds such as 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides also show comparable properties.

Uniqueness: 5-(4-Butylbenzyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butylbenzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

5-[(4-butylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H18N2S/c1-2-3-4-11-5-7-12(8-6-11)9-13-10-16-14(15)17-13/h5-8,10H,2-4,9H2,1H3,(H2,15,16)

InChI Key

NJJKJVUBGHYPST-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)CC2=CN=C(S2)N

Origin of Product

United States

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